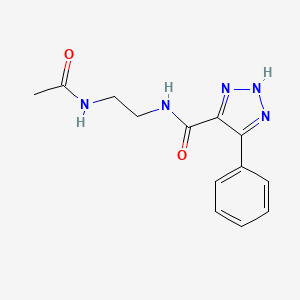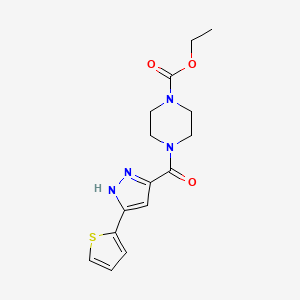
ethyl 4-(5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)piperazine-1-carboxylate is a heterocyclic compound that features a thiophene ring, a pyrazole ring, and a piperazine ring. These structural elements are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)piperazine-1-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine hydrate with a β-keto ester in the presence of an acid catalyst.
Thiophene Substitution: The thiophene ring is introduced through a substitution reaction, where a thiophene derivative reacts with the pyrazole intermediate.
Piperazine Coupling: The final step involves coupling the pyrazole-thiophene intermediate with ethyl piperazine-1-carboxylate under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated purification systems to ensure product purity.
化学反应分析
Types of Reactions
Ethyl 4-(5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the thiophene or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 4-(5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential enzyme inhibitory activities, particularly against acetylcholinesterase and butyrylcholinesterase.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and biological activity.
作用机制
The mechanism of action of ethyl 4-(5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit acetylcholinesterase by binding to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.
相似化合物的比较
Similar Compounds
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide: Known for its enzyme inhibitory activities.
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-ylmethanone: Exhibits high inhibitory activity against butyrylcholinesterase.
(Morpholin-4-yl)[1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-yl]methanone: Effective inhibitor for glutathione S-transferase.
Uniqueness
Ethyl 4-(5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)piperazine-1-carboxylate is unique due to its combination of a thiophene ring, a pyrazole ring, and a piperazine ring, which collectively contribute to its diverse biological activities and potential therapeutic applications. Its ability to inhibit multiple enzymes makes it a versatile compound in medicinal chemistry.
属性
IUPAC Name |
ethyl 4-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-2-22-15(21)19-7-5-18(6-8-19)14(20)12-10-11(16-17-12)13-4-3-9-23-13/h3-4,9-10H,2,5-8H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMJDZZARCUNPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=NNC(=C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
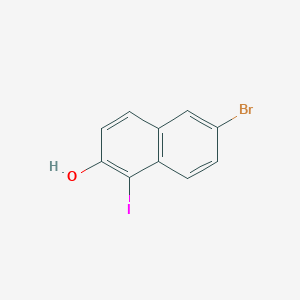
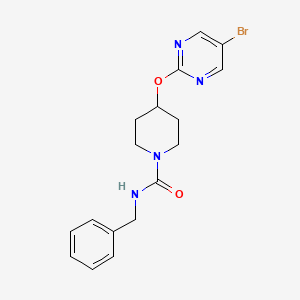
![2-[(Thien-2-ylcarbonyl)amino]propanoic acid](/img/structure/B2388688.png)
![2-(2,6-Difluorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2388689.png)
![N-[(3-carbamoylphenyl)methyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2388691.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2388693.png)
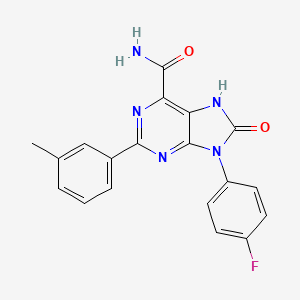
![4-Chloro-2-({[4-(methylthio)benzyl]amino}methyl)phenol](/img/structure/B2388697.png)

![3-[(3,5-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2388700.png)
![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2388704.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2388706.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2388707.png)
